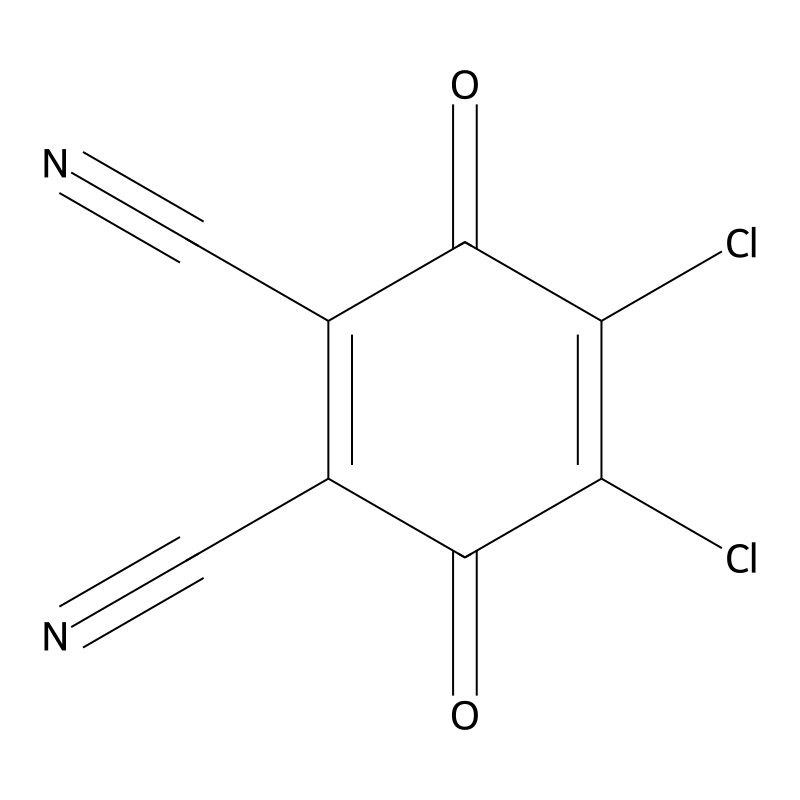

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dehydrogenation

DDQ excels in dehydrogenation reactions, removing hydrogen atoms from organic molecules. This process is particularly useful for:

- Alcohols: DDQ can convert alcohols to their corresponding aldehydes or ketones.

- Phenols: DDQ can oxidize phenols to quinones.

- Steroid ketones: DDQ can be used for the selective dehydrogenation of specific positions in steroid molecules.

Deprotection

DDQ can act as a deprotecting agent, cleaving specific functional groups used to protect other functionalities in a molecule during synthesis. This allows for the controlled removal of the protecting group and the revelation of the desired functional group. Some examples include:

- Thioacetals, acetals, and ketals: DDQ can cleave the C-O bonds in these protecting groups, leading to the regeneration of the corresponding carbonyl group (aldehyde or ketone).

Other Applications

Beyond dehydrogenation and deprotection, DDQ finds application in other areas of scientific research:

- Electron-transfer reagent: DDQ can participate in electron transfer reactions, facilitating the formation of new chemical bonds. This property is utilized in the synthesis of various heterocyclic compounds, including quinolines.

- C-H functionalization: DDQ can activate specific carbon-hydrogen (C-H) bonds in organic molecules, enabling further functionalization at those positions. This is particularly valuable for the synthesis of complex organic structures.

- Synthesis of specific compounds: DDQ plays a role in the synthesis of various functionalized furans, benzofurans, and 1,2-benzisoxazoles.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone has the chemical formula C₈Cl₂N₂O₂ and a molar mass of approximately 227.01 g/mol. This compound is characterized by its two chlorine atoms and two cyano groups attached to a benzoquinone structure. It appears as a yellow to orange crystalline solid with a melting point ranging from 209 to 214 °C . The compound is commonly referred to as DDQ (Dichloro-Dicyanobenzoquinone) and is recognized for its role as a powerful oxidizing agent.

DDQ is a toxic compound and should be handled with caution. Here are some safety concerns:

- Oxidative Coupling: It is frequently used in oxidative coupling reactions where it acts as an electron acceptor.

- Dehydrogenation: The compound serves as a dehydrogenating agent for alcohols and other substrates .

- Cyclization Reactions: It facilitates cyclization in organic synthesis, particularly in the formation of aromatic compounds.

The reactivity of this compound is primarily due to the presence of the electron-withdrawing cyano groups and the quinone structure, which stabilize the resulting radical species during reactions.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone exhibits notable biological activity:

- Toxicity: The compound has demonstrated toxicity in various biological systems, with an LD50 value of approximately 86 mg/kg in rats .

- Antimicrobial Properties: Research indicates potential antimicrobial effects against certain pathogens.

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which may have implications in medicinal chemistry.

The synthesis of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone can be achieved through several methods:

- Chlorination of Benzoquinone: Starting with benzoquinone, chlorination can be performed using chlorine gas or other chlorinating agents.

- Cyanation Reaction: Following chlorination, cyanation can be executed using sodium cyanide or other cyanide sources to introduce the cyano groups.

- Direct Synthesis from Precursors: Alternative synthetic routes involve direct condensation reactions between suitable aromatic precursors under controlled conditions .

The applications of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone are diverse:

- Reagent in Organic Synthesis: It is widely used as a reagent for various organic transformations including dehydrogenation and cyclization reactions.

- Analytical Chemistry: Utilized in analytical methods for detecting specific compounds due to its strong oxidizing properties.

- Research Tool: Employed in biochemical research to study enzyme kinetics and inhibition mechanisms .

Studies on interaction mechanisms involving 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone have revealed:

- Binding Affinity: Investigations into how this compound interacts with various biomolecules indicate significant binding affinities that can alter metabolic pathways.

- Inhibition Profiles: Its inhibitory effects on enzymes such as cytochrome P450 have been documented, highlighting its potential impact on drug metabolism .

Several compounds share structural similarities with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1,4-Benzoquinone | C₆H₄O₂ | Simple quinone structure without halogens |

| 2-Chloro-1,4-benzoquinone | C₆H₄ClO₂ | Contains one chlorine atom |

| 5-Cyano-2-hydroxybenzoic acid | C₇H₅NO₃ | Contains a hydroxyl group and one cyano group |

Uniqueness of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

What sets 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone apart from these similar compounds is its dual halogenation and dicyano functionality. These features enhance its electron-withdrawing capacity and reactivity compared to simpler derivatives. Its unique properties make it particularly valuable in synthetic chemistry as a versatile oxidizing agent.

DDQ was first synthesized in 1906 by J. Thiele and F. Günther through a six-step process involving cyanation and chlorination of chloranil. Despite its early discovery, DDQ remained obscure until the 1960s, when its potential as a dehydrogenation agent in steroid chemistry was recognized. The compound’s ability to abstract hydrides from saturated substrates, converting tetralin to naphthalene ($$ \text{C}{10}\text{H}{12} \rightarrow \text{C}{10}\text{H}8 $$), sparked interest in its mechanistic versatility. By 1965, a streamlined single-step chlorination method using 2,3-dicyanohydroquinone and nitric acid was developed, enabling scalable production.

Industrial Production Methodologies

Modern industrial synthesis of DDQ involves two key steps:

- Cyanation: Hydroquinone is treated with cyanating agents to form 2,3-dicyanohydroquinone.

- Chlorination and Oxidation: The intermediate undergoes chlorination with hydrochloric acid, followed by oxidation with nitric acid to yield DDQ.

A 2021 patent (CN102260192A) introduced a novel chlorination technique using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$), reducing reaction times and improving yields. Commercial DDQ is stabilized in mineral acids to prevent hydrolysis, which releases toxic hydrogen cyanide ($$ \text{HCN} $$).

| Property | Value |

|---|---|

| Molecular Weight | 227.01 g/mol |

| Melting Point | 213–215°C (decomposes) |

| Solubility | Benzene, dioxane, acetic acid |

| Oxidation Potential | +1.0 V (vs. SCE in acetonitrile) |

Evolution as a Synthetic Reagent

DDQ’s utility extends beyond stoichiometric dehydrogenation. Key advancements include:

- Oxidative Cyclization: DDQ promotes the formation of heterocycles like benzofurans and coumarins via phenolic coupling. For example, 2,6-dimethoxyphenol undergoes dimerization to biphenolic ethers.

- Benzylic Oxidation: In acetic acid, DDQ oxidizes methylarenes to aryl ketones or aldehydes, bypassing overoxidation to carboxylic acids.

- Photocatalysis: Under visible light, excited-state DDQ ($$ \text{DDQ}^* $$) generates radical cations, enabling C–H functionalization of inert substrates like benzene.

Recent studies highlight DDQ’s role in catalytic cycles when paired with co-oxidants like oxygen or $$ \text{NaNO}_2 $$, reducing its stoichiometric demand by 90%.

Comparative Analysis with Alternative Quinone Oxidants

DDQ outperforms traditional quinones like chloranil ($$ \text{C}6\text{Cl}4\text{O}_2 $$) due to:

| Parameter | DDQ | Chloranil |

|---|---|---|

| Oxidation Potential | +1.0 V | +0.71 V |

| Reaction Rate (Phenols) | 5500× faster | Baseline |

| Regioselectivity | Favors Δ1,4-dehydrogenation | Favors Δ4,6-dehydrogenation |

| Solubility | High in polar aprotic solvents | Limited to nonpolar solvents |

For instance, in steroid ketone dehydrogenation, DDQ selectively generates Δ1,4-3-ketosteroids, whereas chloranil produces Δ4,6 isomers. Additionally, DDQ’s electron-withdrawing cyano groups enhance its electrophilicity, enabling reactions with sterically hindered substrates.

Single Electron Transfer (SET) Pathways

Hydride Transfer Mechanisms

Direct Hydride Abstraction

DDQ excels in hydride abstraction from activated C–H bonds, such as those in 1,4-dihydropyridines and allylic alcohols. Kinetic studies using Mayr’s electrophilicity scale (E) revealed that hydride transfer from tributylstannane (Bu3SnH) to DDQ follows a polar mechanism with a second-order rate constant log k₂(20°C) = −2.1 [4]. Isotope-labeling experiments confirmed that C–H donors transfer hydrogen to DDQ’s carbonyl oxygen, while Sn–H and B–H donors target cyano-substituted carbons [4]. This dichotomy arises from differences in donor electronegativity and orbital overlap.

DFT Studies of Hydride Transfer Reactions

DFT investigations using the B3LYP functional elucidated the transition states of hydride transfers. For cyclohexa-1,4-diene oxidation, the hydride abstraction barrier was calculated as 18.3 kcal·mol⁻¹, with DDQ’s cyano groups stabilizing the transition state through inductive effects [4]. Intrinsic reaction coordinate (IRC) analyses confirmed that the reaction proceeds via a concerted asynchronous pathway, where partial hydride transfer precedes full bond cleavage [4].

Radical-Based Mechanisms

Generation of Radical Intermediates

DDQ generates radical intermediates through hydrogen-atom transfer (HAT) or SET. In the oxidation of 1,4-dihydropyridines, DDQ abstracts a hydrogen atom, forming a dihydropyridyl radical cation (Py-H- ⁺) and DDQ- ⁻ [3]. Subsequent deprotonation yields a hydropyridyl radical (Py-H- ), which undergoes further oxidation to aromatic pyridines [3]. Electron paramagnetic resonance (EPR) studies detected these radicals, confirming their role in dehydrogenation [5].

Radical Coupling Pathways

Radical coupling between DDQ- ⁻ and substrate-derived radicals can form quinol ethers. For example, silyl enol ethers react with DDQ via SET, generating C–O linked adducts through radical recombination [5]. However, these pathways are often non-productive, as quinol ethers resist further oxidation to dehydrogenated products [5].

Accessible Oxidation States

Quinone (Oxidized) State

In its native quinone state, DDQ exhibits a reduction potential of E₁/₂ = +0.51 V vs. SCE, enabling oxidation of substrates with potentials below this threshold [6]. The electron-withdrawing cyano and chloro groups enhance its electrophilicity, making it a strong two-electron oxidant.

Semiquinone (One-Electron-Reduced) State

One-electron reduction of DDQ produces a semiquinone radical anion (DDQ- ⁻), characterized by a broad EPR signal at g = 2.004 [3]. This intermediate participates in radical chain processes but is less stable than the fully reduced hydroquinone.

Hydroquinone (Two-Electron-Reduced) State

Two-electron reduction converts DDQ to DDQH₂ (hydroquinone), which is resistant to re-oxidation under mild conditions [3]. In methanol, DDQH₂ forms via proton-coupled electron transfer (PCET), with a pKa of 4.2 for the first protonation step [3].

Theoretical and Computational Investigations

Density Functional Theory (DFT) Insights

DFT studies at the M06-2X/6-31+G(d,p) level have mapped DDQ’s reaction coordinates. For example, the oxidative cyclization of N-aroylhydrazones proceeds through a zwitterionic transition state with a ΔG‡ of 22.7 kcal·mol⁻¹ [1]. Natural bond orbital (NBO) analysis revealed charge transfer from the substrate’s lone pair to DDQ’s π* orbitals during SET [2].

Transition State Modeling

Transition state models for hydride abstraction predict a linear correlation between substrate ionization potential (I D) and reaction rate [4]. For Bu3SnH, the TS exhibits a Sn–H–C(quinone) angle of 168°, indicating near-linear geometry conducive to hydride transfer [4].

Time-Dependent DFT of Excited States

TD-DFT simulations of DDQ’s excited states revealed a lowest unoccupied molecular orbital (LUMO) energy of −3.2 eV, consistent with its strong electron-accepting capacity [2]. Charge-transfer excitations in DDQ-substrate complexes involve transitions from the donor’s HOMO to DDQ’s LUMO, with oscillator strengths (f) up to 0.45 [2].

| Table 2: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Oxidation of Benzylic and Allylic Systems | ||||

|---|---|---|---|---|

| Substrate Class | Product | Reaction Conditions | Yield (%) | Reference |

| Electron-rich benzylic alcohols | Corresponding carbonyls | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone/Mn(OAc)₃, DCM | Good to high | |

| p-Dimethylaminophenylpropanol | Ketone | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone/Mn(OAc)₃, 6h | Very high | |

| Cinnamyl alcohol | Cinnamaldehyde | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone/Mn(OAc)₃ | Clean conversion | |

| 2-Cyclohexenol | Cyclohexenone | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone/Mn(OAc)₃ | ~90 | |

| Benzyl methyl ethers | Aldehydes/ketones | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, benzene | Reasonable | |

| p-Methoxybenzyl ethers | Alcohols (deprotection) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, wet DCM | High selectivity | |

| Allylic ethers | Carbonyl compounds | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, various solvents | Variable |

| Table 3: Regioselectivity Comparison Between 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone and Chloranil | ||||

|---|---|---|---|---|

| Substrate | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Product | Chloranil Product | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Advantages | Reference |

| Δ⁴-3-Keto-steroids | Δ¹,⁴-3-Keto-steroids | Δ⁴,⁶-3-Keto-steroids | Different position attack | |

| Steroid derivatives | Different regioselectivity | Different regioselectivity | Unique regioselective properties | |

| General aromatic substrates | Selective oxidation | Less selective | Higher reactivity | |

| Electron-rich systems | High selectivity | Lower selectivity | Better electronic effects | [1] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo-: ACTIVE

Dates

Charge Transfer Complexes of Ketotifen with 2,3-Dichloro-5,6-dicyano-

Gamal A E Mostafa, Ahmed Bakheit, Najla AlMasoud, Haitham AlRabiahPMID: 33918481 DOI: 10.3390/molecules26072039

Abstract

The reactions of ketotifen fumarate (KT) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) as π acceptors to form charge transfer (CT) complexes were evaluated in this study. Experimental and theoretical approaches, including density function theory (DFT), were used to obtain the comprehensive, reliable, and accurate structure elucidation of the developed CT complexes. The CT complexes (KT-DDQ and KT-TCNQ) were monitored at 485 and 843 nm, respectively, and the calibration curve ranged from 10 to 100 ppm for KT-DDQ and 2.5 to 40 ppm for KT-TCNQ. The spectrophotometric methods were validated for the determination of KT, and the stability of the CT complexes was assessed by studying the corresponding spectroscopic physical parameters. The molar ratio of KT:DDQ and KT:TCNQ was estimated at 1:1 using Job's method, which was compatible with the results obtained using the Benesi-Hildebrand equation. Using these complexes, the quantitative determination of KT in its dosage form was successful.Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone: Synthesis, Spectroscopic Characterization, Antimicrobial Activity, and Theoretical Study

Tarek A Yousef, Essam Ezzeldin, Hatem A Abdel-Aziz, Mohamed H Al-Agamy, Gamal A E MostafaPMID: 33116400 DOI: 10.2147/DDDT.S259369

Abstract

Electron donor-acceptor interactions are important molecular reactions for the activity of pharmacological compounds. The aim of the study is to develop a charge transfer (CT) complex: synthesis, characterization, antimicrobial activity, and theoretical study.A solid CT complex of neostigmine (NSG) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was synthesized and characterized by infrared spectra, NMR, and UV-visible spectroscopy. The results confirm the formation of a CT complex. The stability of the CT complex between NSG and DDQ in acetonitrile was determined in solution via spectrophotometric measurement, ie, by calculating the formation constant, molar extinction coefficient, and different spectroscopic parameters. The stoichiometry of the formed NSG-DDQ complex was determined using Job's method. The absorption band of the NSG-DDQ complex can be used for the quantification of NSG.

The DFT geometry optimization of NSG, DDQ, and the CT complex and the UV comparative study of both theoretical and experimental structures are presented. The experimental results confirm the charge transfer structure. The bacterial study shows that the NSG-DDQ complex has good antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against

.

Electrophotocatalytic C-H Heterofunctionalization of Arenes

He Huang, Tristan H LambertPMID: 33661562 DOI: 10.1002/anie.202100222

Abstract

The electrophotocatalytic heterofunctionalization of arenes is described. Using 2,3-dichloro-5,6-dicyanoquinone (DDQ) under a mild electrochemical potential with visible-light irradiation, arenes undergo oxidant-free hydroxylation, alkoxylation, and amination with high chemoselectivity. In addition to batch reactions, an electrophotocatalytic recirculating flow process is demonstrated, enabling the conversion of benzene to phenol on a gram scale.An Efficient Metal-Free Oxidative Esterification and Amination of Benzyl C-H Bond

Saiwen Liu, Ru Chen, Guowen He, Jin ZhangPMID: 32230851 DOI: 10.3390/molecules25071527

Abstract

An esterification and amination of benzylic C-H bonds was developed by using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under metal- and iodide-free conditions. Both carboxylic acids and amines could be used as ideal coupling partners for the oxidative coupling reactions with various diarylmethanes. A close to equal amount of coupling reagents was enough to afford the product in good to high yields.Oxidative Modification of Tryptophan-Containing Peptides

Jonas Petersen, Katrine E Christensen, Mathias T Nielsen, Kim T Mortensen, Vitaly V Komnatnyy, Thomas E Nielsen, Katrine QvortrupPMID: 29719155 DOI: 10.1021/acscombsci.8b00014

Abstract

We herein present a broadly useful method for the chemoselective modification of a wide range of tryptophan-containing peptides. Exposing a tryptophan-containing peptide to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) resulted in a selective cyclodehydration between the peptide backbone and the indole side chain of tryptophan to form a fully conjugated indolyl-oxazole moiety. The modified peptides show a characteristic and significant emission maximum at 425 nm, thus making the method a useful strategy for fluorescence labeling.Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates

Bao Li, Alison E Wendlandt, Shannon S StahlPMID: 30702297 DOI: 10.1021/acs.orglett.9b00111

Abstract

A transition-metal/quinone complex, [Ru(phd)]

(phd = 1,10-phenanthroline-5,6-dione), is shown to be effective for aerobic dehydrogenation of 3° indolines to the corresponding indoles. The results show how low potential quinones may be tailored to provide a catalytic alternative to stoichiometric DDQ, due to their ability to mediate efficient substrate dehydrogenation while also being compatible with facile reoxidation by O

. The utility of the method is demonstrated in the synthesis of key intermediates to pharmaceutically important molecules.

Melatonin charge transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone: Molecular structure, DFT studies, thermal analyses, evaluation of biological activity and utility for determination of melatonin in pure and dosage forms

Gehad G Mohamed, Maher M Hamed, Nadia G Zaki, Mohamed M Abdou, Marwa El-Badry Mohamed, Abanoub Mosaad AbdallahPMID: 28431312 DOI: 10.1016/j.saa.2017.03.068

Abstract

A simple, accurate and fast spectrophotometric method for the quantitative determination of melatonin (ML) drug in its pure and pharmaceutical forms was developed based on the formation of its charge transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an electron acceptor. The different conditions for this method were optimized accurately. The Lambert-Beer's law was found to be valid over the concentration range of 4-100μgmLML. The solid form of the CT complex was structurally characterized by means of different spectral methods. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations were carried out. The different quantum chemical parameters of the CT complex were calculated. Thermal properties of the CT complex and its kinetic thermodynamic parameters were studied, as well as its antimicrobial and antifungal activities were investigated. Molecular docking studies were performed to predict the binding modes of the CT complex components towards E. coli bacterial RNA and the receptor of breast cancer mutant oxidoreductase.

Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene

Dina Lloyd, Marissa Bylsma, Danielle K Bright, Xizhao Chen, Clay S BennettPMID: 28281755 DOI: 10.1021/acs.joc.7b00065

Abstract

The use of a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene permits the removal of 2-naphthylmethyl (Nap) ether protecting groups on highly sensitive substrates. The reaction tolerates both acid and base sensitive protecting groups, and products are afforded in 68-96% yield. The utility of the method is demonstrated by the removal of the Nap protecting groups on highly sensitive 2,6-dideoxy-sugar disaccharides.An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans

Ansoo Lee, Rick C Betori, Erika A Crane, Karl A ScheidtPMID: 29714480 DOI: 10.1021/jacs.8b03063

Abstract

An enantioselective cross-dehydrogenative coupling (CDC) reaction to access tetrahydropyrans has been developed. This process combines in situ Lewis acid activation of a nucleophile in concert with the oxidative formation of a transient oxocarbenium electrophile, leading to a productive and highly enantioselective CDC. These advances represent one of the first successful applications of CDC for the enantioselective couplings of unfunctionalized ethers. This system provides efficient access to valuable tetrahydropyran motifs found in many natural products and bioactive small molecules.Teaching Old Compounds New Tricks: DDQ-Photocatalyzed C-H Amination of Arenes with Carbamates, Urea, and N-Heterocycles

Somnath Das, Palani Natarajan, Burkhard KönigPMID: 29143992 DOI: 10.1002/chem.201705442

Abstract

The C-H amination of benzene derivatives was achieved using DDQ as photocatalyst and BocNHas the amine source under aerobic conditions and visible light irradiation. Electron-deficient and electron-rich benzenes react as substrates with moderate to good product yields. The amine scope of the reaction comprises Boc-amine, carbamates, pyrazoles, sulfonimides and urea. Preliminary mechanistic investigations indicate arene oxidation by the triplet of DDQ to radical cations with different electrophilicity and a charge transfer complex between the amine and DDQ as intermediate of the reaction.